3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromoethyl group and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 4-methyl-2,3-dihydro-1,3-thiazol-2-one with a bromoethylating agent. One common method is the reaction of 4-methyl-2,3-dihydro-1,3-thiazol-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The thiazole ring can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidine derivatives.
Scientific Research Applications
3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many bioactive molecules, making it a valuable intermediate in drug discovery and development.
Biological Studies: It can be used in studies to investigate the biological activity of thiazole derivatives and their potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its thiazole ring and bromoethyl group. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the bromoethyl group but shares the thiazole core structure.
2-Bromoethyl-1,3-thiazole: Contains the bromoethyl group but lacks the methyl group on the thiazole ring.
3-(2-Chloroethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one: Similar structure with a chloroethyl group instead of a bromoethyl group.
Uniqueness
3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of both a bromoethyl group and a methyl group on the thiazole ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-bromoethyl)-4-methyl-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-5-4-10-6(9)8(5)3-2-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLIABPJMWUSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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